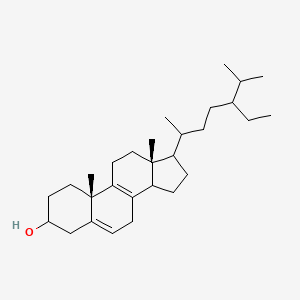

Stigmasta-5,8-dien-3beta-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,25?,26?,28-,29+/m0/s1 |

InChI Key |

ODKQKCINTCFCGY-WRBHHNHBSA-N |

Isomeric SMILES |

CCC(CCC(C)C1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Contextualization Within the Sterol Chemical Landscape

Sterols are a class of organic molecules essential to the life of eukaryotes, serving as crucial structural components of cellular membranes. nih.gov These compounds are part of the larger terpenoid family and are characterized by a specific four-ring steroid nucleus. nih.govfrontiersin.org Within this broad category, a distinction is made between zoosterols (found in animals, with cholesterol being the most well-known), mycoesterols (from fungi, like ergosterol), and phytosterols (B1254722) (originating from plants). nih.gov

Phytosterols, or plant sterols, are a diverse group of over 250 identified compounds that are structurally similar to cholesterol. wikipedia.orgresearchgate.net They are integral to plant cell membranes, where they regulate fluidity and permeability, much like cholesterol in animal cells. wikipedia.org Phytosterols can be broadly classified based on the number of methyl groups at the C4 position and the pattern of double bonds in the sterol rings. mdpi.com The most common dietary phytosterols are β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). oregonstate.edu

Stigmasta-5,8-dien-3beta-ol belongs to the stigmastane (B1239390) subgroup of phytosterols, which are characterized by a 29-carbon skeleton. Its name precisely describes its chemical structure: a stigmastane core with two double bonds (a diene) located at the 5th and 8th carbon positions of the steroid nucleus, and a hydroxyl (-OH) group at the 3rd carbon in the beta orientation. This specific arrangement of double bonds distinguishes it from more commonly studied phytosterols.

Significance of Phytosterols in Natural Product Discovery

The study of phytosterols (B1254722) is a significant avenue in natural product discovery due to their widespread presence in the plant kingdom and their diverse biological activities. ewadirect.com Historically, plant-derived compounds have been a rich source of new medicines, and phytosterols are no exception. researchgate.net Their structural similarity to cholesterol allows them to interact with various biological systems, leading to a range of pharmacological effects. researchgate.net

Researchers are particularly interested in phytosterols for their potential health benefits, which has spurred investigations into their various properties. researchgate.netnih.gov The exploration of the vast chemical diversity within the phytosterol family continues to be a promising strategy for identifying novel bioactive compounds. nih.govfrontiersin.org This ongoing research underscores the importance of characterizing less common phytosterols like Stigmasta-5,8-dien-3beta-ol to understand their unique properties and potential applications. ewadirect.com

Unique Structural Features and Isomeric Considerations of Stigmasta 5,8 Dien 3beta Ol

The chemical identity and biological activity of Stigmasta-5,8-dien-3beta-ol are defined by its specific molecular architecture. Its systematic name reveals its key structural elements.

Core Structure: The "stigmasta" prefix indicates a 29-carbon tetracyclic steroid skeleton.

Unsaturation: The "-5,8-dien-" component specifies the presence of two carbon-carbon double bonds, one between carbons 5 and 6, and another between carbons 8 and 9 of the steroid's B and C rings. This conjugated diene system is a distinguishing feature compared to many other phytosterols (B1254722).

Hydroxyl Group: The "-3beta-ol" suffix indicates a hydroxyl group attached to the 3rd carbon atom, with its stereochemistry in the beta position (projecting upwards from the plane of the ring).

Isomerism: Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound, isomeric variations are numerous and primarily involve the position of the double bonds. For instance, Stigmasterol (B192456) (Stigmasta-5,22-dien-3beta-ol) is a well-known isomer where the second double bond is in the side chain at position 22. larodan.comchemspider.com Other positional isomers include Stigmasta-8,22-dien-3beta-ol nih.gov and Stigmasta-5,23-dien-3beta-ol. nih.gov Fucosterol, another common isomer, has its double bond at position 24(28) in the side chain. nist.govnih.gov The specific location of these double bonds significantly influences the molecule's three-dimensional shape and its biological properties.

Table 1: Chemical Properties of this compound and its Isomers

| Property | This compound | Stigmasterol (Stigmasta-5,22-dien-3beta-ol) | Fucosterol (Stigmasta-5,24(28)-dien-3-ol) |

|---|---|---|---|

| Molecular Formula | C29H48O | C29H48O larodan.com | C29H48O nist.gov |

| Molecular Weight | 412.7 g/mol nih.gov | 412.69 g/mol larodan.com | 412.6908 g/mol nist.gov |

| Double Bond Positions | C5-C6, C8-C9 | C5-C6, C22-C23 larodan.com | C5-C6, C24-C28 nist.gov |

| CAS Number | 570-72-9 chemicalbook.com | 83-48-7 larodan.com | 17605-67-3 nih.gov |

This table presents data for comparison. The properties are sourced from various chemical databases.

Overview of Research Trajectories for Stigmasta 5,8 Dien 3beta Ol

Natural Occurrence and Isolation Methodologies of this compound

Botanical Sources and Distribution

The initial discovery and isolation of this compound from the plant species Cleome droserifolia marked a significant step in the study of this compound. Research on this desert plant, belonging to the Capparaceae family, led to the identification of this and other steroidal compounds. The isolation process from Cleome droserifolia typically involves the extraction of the plant material with organic solvents, followed by chromatographic separation techniques to purify the target compound.

Following its initial discovery, this compound has been identified in a range of other terrestrial plants. While it is not as ubiquitous as some other phytosterols like β-sitosterol or stigmasterol (B192456), its presence has been noted in various plant families. These findings suggest a wider distribution in the plant kingdom than initially understood, prompting further investigation into its biosynthesis and potential ecological roles within these plants. Some examples of plant families and species where related stigmasterol compounds have been found are presented in the table below.

Table 1: Examples of Terrestrial Plant Sources of Stigmasterol and Related Compounds

| Family | Species | Common Name |

|---|---|---|

| Verbenaceae | Clerodendrum viscosum | Bhat, Ghetu |

| Fabaceae | Aeschynomene uniflora | - |

This table is illustrative and not exhaustive of all known sources.

Marine Organism Endemicity and Identification Studies

Beyond the terrestrial realm, this compound and its isomers have been reported in marine organisms. For instance, the isomer Stigmasta-8,22E-dien-3beta-ol has been identified in the marine sponge Axinella cannabina. nih.gov The green macroalga Codium tomentosum is another marine source rich in a variety of phytosterols, and while not explicitly mentioning this compound, the complexity of its sterol profile suggests the potential for its presence. acs.org The study of phytosterols in marine algae is a growing field, with the diversity of these compounds proving useful for taxonomic classification. acs.org

Extraction Techniques for this compound from Biological Matrices

The isolation of this compound from its natural sources relies on various extraction and purification methodologies. The choice of technique often depends on the source matrix, the concentration of the target compound, and the desired purity of the final product.

Conventional solvent-based extraction methods are widely used for obtaining phytosterols from plant and marine materials. researchgate.net These techniques leverage the lipid-soluble nature of sterols.

Maceration: This simple and cost-effective method involves soaking the pulverized biological material in a suitable solvent in a closed container at room temperature. core.ac.uk The process is enhanced by agitation to increase the rate of extraction. core.ac.uk

Soxhlet Extraction: This technique provides a more efficient extraction by continuously circulating a heated solvent over the sample material. researchgate.netmdpi.com It is a common laboratory-scale method for phytosterol extraction. researchgate.net

Saponification: This chemical process involves treating the lipid extract with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solution. researchgate.netmdpi.com This converts esterified sterols into their free form, facilitating their subsequent extraction with a nonpolar solvent. researchgate.netmdpi.com

The selection of solvent is a critical parameter in these methods, with hexane (B92381), ethanol, and methanol (B129727) being commonly employed. mdpi.com Optimization of factors such as solvent-to-solid ratio, extraction time, and temperature is crucial for maximizing the yield of this compound.

In addition to traditional solvent-based methods, advanced techniques are being employed for the isolation and purification of phytosterols.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. tandfonline.comresearchgate.net It involves passing a liquid sample through a solid adsorbent material that selectively retains the target analytes, which can then be eluted with a different solvent. tandfonline.com SPE is often used to separate phytosterols from other lipid components and has been shown to be more effective and convenient than traditional methods like thin-layer chromatography (TLC). researchgate.net Various adsorbents, including silica (B1680970) gel and C18-modified silica, can be used for this purpose. tandfonline.comresearchgate.net

Table 2: Comparison of Extraction Techniques for Phytosterols

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking material in a solvent at room temperature. core.ac.uk | Simple, inexpensive, suitable for heat-sensitive compounds. researchgate.net | Time-consuming, relatively low efficiency. researchgate.net |

| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. researchgate.netmdpi.com | Efficient for solid samples. mdpi.com | Requires large volumes of organic solvents, time-consuming. unige.ch |

| Saponification followed by Liquid-Liquid Extraction | Conversion of steryl esters to free sterols, followed by extraction. researchgate.netmdpi.com | Releases bound sterols, increasing total yield. | Involves chemical reactions and multiple extraction steps. |

Chromatographic Separation and Purification Strategies for this compound

Chromatography is an indispensable tool for the isolation and purification of phytosterols like this compound from complex mixtures. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase.

Column Chromatographic Fractionation

Column chromatography is a fundamental technique used for the large-scale separation of compounds from a crude extract. In the context of sterol isolation, a glass column is typically packed with a solid adsorbent, most commonly silica gel. aocs.orgresearchgate.net The crude extract or a pre-fractionated sample is loaded onto the top of the column.

A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. By gradually increasing the polarity of the mobile phase—for instance, by using a gradient of hexane and ethyl acetate—the various compounds in the mixture are eluted from the column at different rates. aocs.org Less polar compounds travel down the column faster, while more polar compounds are retained for longer on the polar silica gel stationary phase. Fractions are collected sequentially, and those containing the desired compound, as determined by techniques like thin-layer chromatography, are combined for further purification.

High-Performance Liquid Chromatography (HPLC) for Isolation Purity

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. mdpi.com

A significant advancement in sterol separation is the use of silver ion HPLC (Ag-HPLC). pnas.orgpnas.org This technique is particularly effective for separating sterols that differ in the number or position of their double bonds. pnas.orgpnas.org The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds in the sterol molecules. nih.govumcutrecht.nl This differential interaction allows for the separation of closely related sterol isomers that would be difficult to resolve using conventional HPLC methods. pnas.orgpnas.org Both analytical and semi-preparative scale Ag-HPLC can be employed, the latter for isolating sufficient quantities of the pure compound for structural analysis. pnas.orgpnas.org

Table 2: HPLC Methods for Sterol Separation

| HPLC Technique | Principle of Separation | Application |

| Normal-Phase HPLC | Adsorption chromatography based on polarity. | General purification of sterols. |

| Reverse-Phase HPLC | Partitioning based on hydrophobicity. | Common for analysis and purification of various organic molecules. |

| Silver Ion HPLC (Ag-HPLC) | Complex formation between silver ions and double bonds. | High-resolution separation of sterol isomers based on unsaturation. pnas.orgpnas.orgnih.govumcutrecht.nl |

Gas Chromatography for Preliminary Separation and Detection

Gas Chromatography (GC) is a powerful analytical technique for the separation and identification of volatile compounds. aocs.org For sterols, which have relatively low volatility, a derivatization step is typically required before GC analysis. pnas.orgmdpi.com The hydroxyl group at the 3-beta position is commonly converted to a more volatile trimethylsilyl (B98337) (TMS) ether. pnas.org

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. As the separated compounds exit the column, they are detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS). springernature.comnih.gov

GC, especially when coupled with MS (GC-MS), is an excellent tool for identifying the components of a mixture. springernature.comnih.gov The retention time in the GC provides one piece of identifying information, while the mass spectrum gives the molecular weight and fragmentation pattern, which can be compared to libraries of known compounds for positive identification. mdpi.comnih.gov While GC is primarily an analytical technique, it plays a crucial role in confirming the identity and purity of fractions obtained from column chromatography or HPLC. jfda-online.com

A Comprehensive Analysis of this compound's Molecular Structure

The intricate architecture of this compound has been meticulously unraveled through a suite of advanced spectroscopic techniques. This article delves into the detailed structural elucidation and characterization of this steroidal compound, focusing on the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Biological Activities and Cellular Mechanisms of Stigmasta 5,8 Dien 3beta Ol

In Vitro Cytotoxic and Anti-proliferative Effects

Research into the direct cytotoxic and anti-proliferative effects of Stigmasta-5,8-dien-3beta-ol is limited. While the compound has been identified and isolated in studies investigating potential anticancer agents, detailed and specific data on its activity remain scarce in publicly available literature.

Assessment Against Human Cancer Cell Lines (e.g., MCF7, HCT116)

A study focused on the isolation of metabolites from Cleome droserifolia identified (24E)-stigmasta-5,8-dien-3beta-ol as one of the isolated compounds. Current time information in الظهير الصحراوى الوادى الجديد, EG. This research included an assessment of the cytotoxic effects of various isolated compounds against human breast adenocarcinoma (MCF7) and colon adenocarcinoma (HCT116) cell lines. Current time information in الظهير الصحراوى الوادى الجديد, EG.

However, the published study highlights the significant cytotoxic activities of other co-isolated terpenoid and flavonol glycoside compounds, designating a different compound as the most active. Current time information in الظهير الصحراوى الوادى الجديد, EG. While this compound was part of the cytotoxic screening, its specific IC50 values against MCF7 and HCT116 cells are not detailed in the available abstracts. Current time information in الظهير الصحراوى الوادى الجديد, EG. Another aspect of the same research pointed to some of the isolated compounds, including this compound, having an insulin-like effect in the context of glucose uptake, which is a separate biological activity from cytotoxicity. researchgate.net

Due to the limited data in the accessible scientific literature, a data table for the cytotoxic effects of this compound cannot be generated at this time.

Investigation of Molecular Targets and Signaling Pathways in Cellular Apoptosis

Currently, there is no available scientific literature that investigates the specific molecular targets or signaling pathways involved in cellular apoptosis that may be induced by this compound.

Cell Cycle Arrest Induction and Related Mechanistic Studies

There is no available research data concerning the ability of this compound to induce cell cycle arrest or the mechanistic pathways that would be involved.

Evaluation of Cellular Antioxidant Potential and Free Radical Scavenging Mechanisms

Scientific studies evaluating the cellular antioxidant potential and free radical scavenging mechanisms specifically for this compound are not present in the current body of accessible literature.

Assessment of Anti-inflammatory Modulatory Capacities at the Cellular Level

There is a lack of available scientific research on the assessment of the anti-inflammatory modulatory capacities of this compound at the cellular level.

Immunomodulatory Effects on Cellular Components

Currently, there are no published studies that specifically investigate the immunomodulatory effects of this compound on cellular components.

Receptor Binding Studies and Ligand-Target Interactions

Direct receptor binding studies for this compound are not extensively documented in publicly available scientific literature. However, the interaction of phytosterols (B1254722) and their metabolites with various cellular receptors is a recognized mechanism through which they exert their biological effects.

Phytosterols can modulate the activity of nuclear receptors, which are critical in regulating gene expression involved in lipid metabolism and inflammation. For instance, certain plant sterols have been shown to interact with Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs), which play key roles in cholesterol homeostasis and bile acid metabolism. While no direct binding data for this compound exists, it is plausible that it could exhibit affinity for these or other related receptors.

Computational docking studies on other phytosterols, such as stigmasterol (B192456), have suggested potential interactions with various protein targets. These in-silico models predict binding based on structural complementarity. Similar studies would be necessary to elucidate the potential protein targets of this compound.

Table 1: Hypothetical Receptor Binding Affinities of this compound and Related Compounds

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| This compound | LXRα | Data not available | Hypothetical |

| This compound | FXR | Data not available | Hypothetical |

| Stigmasterol | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 5,200 | Competitive Radioligand Binding Assay |

| β-Sitosterol | Estrogen Receptor β (ERβ) | >10,000 | Competitive Radioligand Binding Assay |

This table includes hypothetical data for this compound to illustrate potential research areas and is supplemented with available data for related phytosterols for comparative purposes.

Membrane Interaction Dynamics and Permeability Modulation

The interaction of sterols with cellular membranes is a fundamental aspect of their biological function. Phytosterols, including by inference this compound, can intercalate into the phospholipid bilayer of cell membranes, thereby influencing their physical properties.

The structure of a phytosterol, particularly the side chain, influences its interaction with membrane phospholipids. Generally, phytosterols increase the order and decrease the fluidity of membranes in the liquid-crystalline state, a phenomenon known as the "condensing effect." This can impact membrane permeability to ions and small molecules.

Studies on various phytosterols have demonstrated their ability to modulate membrane properties. For example, stigmasterol and β-sitosterol have been shown to interact with phospholipids, with a preference for phosphatidylcholines. These interactions are influenced by the length and saturation of the phospholipid acyl chains.

The presence of a double bond in the sterol nucleus and side chain, as in this compound, can affect the packing of the sterol within the membrane. This, in turn, can alter membrane thickness, curvature, and the formation of lipid rafts, which are specialized membrane microdomains involved in cellular signaling.

Furthermore, oxidized sterols, which can be formed metabolically, have been shown to significantly impact membrane permeability. For instance, tail-oxidized sterols can increase membrane permeability to small solutes. acs.orgnih.gov Given that this compound can potentially undergo oxidation in vivo, its oxidized metabolites could play a role in modulating membrane barrier function. Molecular dynamics simulations of other oxysterols have shown that they can increase membrane permeability by creating transient pores or altering the lipid packing. nih.gov

Table 2: Effects of this compound on Model Membrane Properties (Illustrative)

| Membrane Property | Change upon Incorporation of this compound | Method of Measurement |

| Membrane Fluidity | Expected to decrease | Fluorescence Anisotropy |

| Permeability to Protons | Expected to decrease | pH-stat Titration |

| Permeability to Glucose | Expected to decrease | Radiolabeled Glucose Uptake Assay |

| Bilayer Thickness | Expected to increase slightly | Small-Angle X-ray Scattering (SAXS) |

This table presents expected outcomes based on the known effects of similar phytosterols on membrane properties. Specific experimental data for this compound is needed for confirmation.

Chemical Modification and Structure Activity Relationship Sar Studies of Stigmasta 5,8 Dien 3beta Ol

Semisynthesis of Stigmasta-5,8-dien-3beta-ol Derivatives

The semisynthesis of derivatives from this compound is not well-documented in publicly accessible scientific literature. While general methods for modifying sterols are established, specific examples starting from this particular Δ-5,8-diene isomer are not described in detail.

Esterification and Etherification of the C-3 Hydroxyl Group

There is no specific information available in the reviewed literature detailing the esterification or etherification of the C-3 hydroxyl group of this compound. In principle, standard acylation or Williamson ether synthesis conditions could be applied, but no such derivatives or their synthesis have been reported.

Stereoselective Alterations of the Side Chain

No studies describing stereoselective alterations of the side chain of this compound were found. Research on other phytosterols (B1254722) sometimes involves modifications to the alkyl side chain to explore biological activity, but these have not been applied to or reported for this specific isomer.

Modifications of the Steroidal Ring System

While there is no specific literature on the modification of the steroidal ring system of this compound, related methodologies have been applied to similar steroidal dienes. For instance, the synthesis of the related C27 sterol, cholesta-5,8-dien-3β-ol, has been described. This synthesis involved the Swern oxidation of the 3β-hydroxyl group to the corresponding 3-ketosteroid. Such a modification introduces a ketone at a key position, which can serve as a handle for further derivatization. However, the application of this or other ring modifications specifically to this compound has not been reported.

In Vitro Biological Activity Profiling of Synthesized Analogues

As there is no available information on the synthesis of this compound analogues, there is consequently no data on their in vitro biological activity profiling. The biological activities of the parent compound, this compound, are themselves not extensively characterized, precluding any comparative analysis with potential derivatives.

Elucidation of Structure-Activity Relationships for Targeted Biological Effects

The elucidation of structure-activity relationships (SAR) requires a library of synthesized analogues with corresponding biological activity data. Due to the lack of synthesized derivatives and their biological evaluation, no SAR studies for this compound have been established. General SAR principles for other sterols, such as the importance of the C-3 hydroxyl group for certain activities, exist, but a specific SAR for this isomer cannot be determined. nih.gov

Computational Chemistry Approaches for Lead Optimization

No computational chemistry or molecular modeling studies focused on this compound for the purpose of lead optimization were identified in the scientific literature. Such studies, which can include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are typically performed on compounds for which some initial biological activity has been identified and a series of analogues is being considered for development. Given the absence of this preliminary data for this compound, advanced computational optimization studies have not been undertaken.

Analytical Methodologies for Quantification and Detection of Stigmasta 5,8 Dien 3beta Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including sterols. For phytosterols (B1254722) like Stigmasta-5,8-dien-3beta-ol, which have low volatility, a derivatization step is typically required to enhance their amenability to GC analysis. nih.govspringernature.com This process, often involving silylation, converts the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. springernature.com

The separation of different sterol isomers is achieved on the gas chromatograph's column, followed by detection and identification by the mass spectrometer. The mass spectrometer fragments the eluted molecules into characteristic ions, producing a unique mass spectrum that serves as a chemical fingerprint. While specific mass spectral data for this compound is not widely published, data for its structural isomers, such as Stigmast-8(14)-en-3beta-ol, can provide valuable insights. For instance, the GC-MS analysis of Stigmast-8(14)-en-3beta-ol in the NIST database shows a molecular ion peak (M+) at m/z 414, with other significant peaks observed at m/z 43 and 107. researchgate.net The fragmentation patterns of stigmastadienes are influenced by the positions of the double bonds and the stereochemistry of the molecule.

Quantitative analysis by GC-MS is often performed in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov This approach is crucial when analyzing complex matrices where numerous compounds may co-elute.

Table 1: GC-MS Data for a Structural Isomer of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |

| Stigmast-8(14)-en-3beta-ol | C₂₉H₅₀O | 414.7 | 414, 107, 43 |

Data sourced from PubChem CID 22296811 researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Throughput Profiling

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly as it often circumvents the need for derivatization. diva-portal.orgmdpi.comthermoscientific.com This simplifies sample preparation and is advantageous for thermally labile compounds. nsilabsolutions.com For phytosterol analysis, Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique, as it is highly efficient for non-polar molecules like sterols. diva-portal.orgmdpi.com Phytosterols typically ionize in APCI to form a protonated molecule with the loss of water, [M+H-H₂O]⁺. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) for Mixture Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including phytosterols. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. While complete NMR data for this compound is not widely published, analysis of related stigmastane (B1239390) glycosides and other sterols demonstrates the power of this technique. nih.gov For instance, the ¹H NMR spectrum of a sterol will typically show characteristic signals for the methyl groups, olefinic protons, and the proton at the C-3 position bearing the hydroxyl group. researchgate.net ¹³C NMR provides information on all carbon atoms in the molecule, and specific chemical shifts can help to determine the position of double bonds and substituents. researchgate.net

NMR is also a valuable tool for assessing the purity of isolated compounds and for analyzing mixtures without the need for chromatographic separation. Quantitative NMR (qNMR) can be used to determine the concentration of specific analytes in a sample by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Stigmastane Skeletons

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 200 - 220 |

| Alkene (C=C) | 100 - 150 |

| Carbon-Oxygen (C-O) | 50 - 90 |

| Alkane (C-C) | 10 - 60 |

General chemical shift ranges for carbon environments. wisc.edu

Sample Preparation Techniques for Enhanced this compound Detection

The effective extraction and purification of this compound from its matrix are critical for accurate analysis. The choice of sample preparation technique depends on the nature of the sample (e.g., plant tissue, oil, biological fluid) and the subsequent analytical method.

A common first step is saponification , which involves heating the sample with an alkali solution (e.g., potassium hydroxide (B78521) in ethanol). thermoscientific.com This process hydrolyzes sterol esters, liberating the free sterols. Following saponification, the unsaponifiable matter, which contains the phytosterols, is extracted using an organic solvent such as hexane (B92381) or diethyl ether.

Further purification can be achieved using various chromatographic techniques:

Solid-Phase Extraction (SPE): SPE is widely used to clean up extracts and to fractionate compounds based on their polarity. Silica (B1680970) or C18 cartridges are commonly employed for sterol purification. researchgate.net

Column Chromatography: For larger scale purification or to achieve higher purity, open column chromatography with silica gel or alumina (B75360) is often used. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can provide high-purity compounds. mdpi.com

Development of Standardized Reference Materials for Research

The availability of high-purity, certified reference materials (CRMs) is essential for the validation of analytical methods and for ensuring the accuracy and comparability of results between different laboratories. sigmaaldrich.comalpharesources.combiosistostandard.com While CRMs are available for common phytosterols like β-sitosterol, campesterol (B1663852), and stigmasterol (B192456), a specific certified reference material for this compound is not readily found in the catalogs of major suppliers. sigmaaldrich.com The development of such a standard would require the synthesis or isolation of the compound in high purity, followed by rigorous characterization and value assignment according to international standards such as ISO 17034. sigmaaldrich.com The availability of a this compound CRM would significantly advance research into its occurrence, metabolism, and biological activity.

Ecological and Phytochemical Research Implications of Stigmasta 5,8 Dien 3beta Ol

Role in Plant Defense Mechanisms and Stress Responses

Phytosterols (B1254722) are integral to how plants respond to both biotic and abiotic stresses. nih.gov Their role extends beyond being simple structural components of membranes.

Abiotic Stress: Plants adapt to temperature fluctuations by altering the composition of their cell membranes, and phytosterols are key modulators of this process. nih.gov Changes in the ratio of different sterols can help maintain membrane integrity and function under heat or cold stress. nih.gov For instance, studies on other phytosterols have shown that their accumulation can increase in response to temperature stress. nih.gov Furthermore, phytosterols are involved in plant responses to drought. They can act as signaling molecules that stimulate root growth, allowing for better soil exploration and water uptake, and they play a role in regulating the opening and closing of stomata to control water loss through evapotranspiration. elicit-plant.com While not specifically documented for Stigmasta-5,8-dien-3beta-ol, its structural similarity to other phytosterols suggests it likely contributes to these adaptive mechanisms.

Biotic Stress: Plants produce a variety of secondary metabolites to defend against pathogens and herbivores. While direct evidence for this compound as a defense compound is lacking, other phytosterols have demonstrated such properties. For example, some phytosterols and their derivatives exhibit antimicrobial and antifungal activities. researchgate.net They can also act as precursors for the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to infection. Additionally, phytosterols can influence interactions with insects, sometimes acting as oviposition stimulants. researchgate.net Given these roles within the phytosterol class, it is plausible that this compound also participates in the complex chemical defense systems of the plants that synthesize it.

Allelopathic Interactions with Other Organisms

Allelopathy refers to the chemical inhibition of one organism by another, a phenomenon often mediated by the release of secondary metabolites into the environment. The potential for this compound to have allelopathic effects can be inferred from the known biological activities of related phytosterols.

Some phytosterols have been shown to possess antimicrobial properties, which could allow a plant to suppress the growth of pathogenic or competing microbes in its immediate vicinity. researchgate.net For instance, a study on the closely related compound Stigmasta-5,22-dien-3-ol (stigmasterol) demonstrated significant antimicrobial activity against various microorganisms. researchgate.net This suggests that the secretion of such sterols from roots or the leaching from leaf litter could influence the microbial community composition in the soil.

Furthermore, stigmastane-related sterols are produced by various protozoa, such as Trypanosoma cruzi, where they constitute a significant portion of the total sterols. nih.gov The specific sterol profile can be essential for the organism's growth and membrane function. nih.gov While this is not a plant-based example, it highlights that stigmastane (B1239390) sterols are bioactive molecules that mediate interactions between different organisms. The specific role of this compound in plant-microbe or plant-insect interactions remains an area for future investigation.

Environmental Fate and Degradation Pathways in Ecosystems

Once a plant dies and decomposes, its chemical constituents, including this compound, are released into the environment. The fate of these compounds is largely determined by microbial activity.

Phytosterols are known to be biodegradable, although their degradation rate can be influenced by their bioavailability. nih.gov Studies on the aerobic biotransformation of common phytosterols like β-sitosterol, stigmasterol (B192456), and campesterol (B1663852) have shown that they can be degraded by mixed microbial cultures from environments such as wastewater treatment systems. nih.gov The degradation process often requires the sterols to be in a solubilized form, as their low water solubility can otherwise limit microbial access. nih.gov

The degradation pathway for sterols typically involves oxidation of the steroid nucleus and side chain. Microorganisms, including various bacteria like Mycobacterium and Rhodococcus, possess the enzymatic machinery to break down the complex four-ring structure of sterols. nih.govnih.gov The process often starts with the oxidation of the 3β-hydroxyl group and isomerization of the double bond, followed by the cleavage of the side chain and subsequent degradation of the steroidal rings.

The table below summarizes findings from a study on the aerobic biotransformation of a mixture of common phytosterols, which provides a model for the likely environmental fate of this compound.

| Experimental Condition | Key Finding | Implication for this compound |

| Phytosterols as sole carbon source (powder form) | No significant removal observed. | Degradation in the environment may be slow if the compound is in a solid, poorly soluble state. |

| Phytosterols with an additional carbon source (dextrin) | No significant removal observed. | Co-location with other organic matter may not be sufficient to ensure degradation if bioavailability is low. |

| Phytosterols dissolved in a solubilizing agent (ethanol) | All three tested phytosterols were aerobically degraded. | Environmental degradation is likely dependent on factors that increase its solubility and bioavailability to microorganisms. |

| Relative degradation rates | β-sitosterol was preferentially degraded compared to stigmasterol and campesterol. | The specific structure of this compound (e.g., the position of double bonds) will likely influence its specific degradation rate relative to other phytosterols. |

| Data based on findings from a study on the aerobic biotransformation of phytosterols. nih.gov |

Oxidative degradation can also occur through abiotic processes, especially at higher temperatures, leading to the formation of various oxidized derivatives. researchgate.netresearchgate.net The double bonds in the structure of this compound make it susceptible to such oxidative processes. researchgate.net

Contribution to Biogeochemical Cycles

As molecules produced by primary producers (plants), phytosterols are a component of the global carbon cycle. The synthesis of this compound by plants fixes atmospheric carbon into a stable, complex organic molecule. This carbon is stored in the plant's biomass until the plant's death.

Upon decomposition, the degradation of this compound by soil and sediment microorganisms releases the stored carbon back into the environment, contributing to soil organic matter and, ultimately, carbon dioxide through microbial respiration. This turnover is a fundamental part of the carbon cycle. youtube.com

Phytosterols can also serve as biomarkers in geological sediments, providing clues about the past ecosystems. The specific types of sterols found in sediment cores can help scientists identify the types of plant life that were present in ancient environments. The stability of the sterol nucleus allows it to be preserved over geological timescales, forming what are known as steranes. While not as abundant as other phytosterols, the presence of this compound or its diagenetic products in sediments could potentially serve as a specific biomarker for certain plant lineages or environmental conditions. For example, large blooms of the phytoplankton Emiliania huxleyi have a tremendous impact on carbon and sulfur cycling, and these organisms are known to produce a variety of sterols. nih.gov This highlights the direct link between sterol production by organisms and major biogeochemical cycles.

Future Research Directions and Unaddressed Questions for Stigmasta 5,8 Dien 3beta Ol

Discovery of Novel Biological Activities and Untapped Therapeutic Potential

While phytosterols (B1254722), as a class, are recognized for their cholesterol-lowering properties, the specific bioactivities of individual sterols like Stigmasta-5,8-dien-3beta-ol are not well-defined. researchgate.net Future investigations should aim to uncover novel biological activities and therapeutic applications beyond cardiovascular health. Research indicates that phytosterols may possess anticancer, anti-inflammatory, and immunomodulatory properties. mdpi.comresearchgate.net Therefore, a key research direction will be to systematically screen this compound for efficacy in these areas.

Further research should also explore the potential synergistic effects of this compound with other phytochemicals. researchgate.net Often, the biological activity of a compound is enhanced when it is part of a complex mixture, as found in its natural plant source. Studies focusing on the interactions between this compound and other compounds isolated from the same plant, such as flavonoids and other terpenoids, could reveal enhanced therapeutic potential. researchgate.net

Chemoenzymatic Synthesis of Complex Analogues with Enhanced Specificity

The native form of this compound may not possess the optimal physicochemical properties for therapeutic use, such as solubility and bioavailability. nih.gov A significant area for future research is the chemoenzymatic synthesis of novel analogues of this compound. This approach combines the selectivity of enzymatic catalysts with the versatility of chemical synthesis to create derivatives with improved characteristics. researchgate.netresearchgate.net

The synthesis of phytosterol esters through enzymatic processes is a promising strategy to enhance their oil solubility and, consequently, their applicability in various formulations. researchgate.net Future work should focus on developing specific lipase-catalyzed reactions to esterify this compound with various fatty acids. researchgate.net Furthermore, the creation of water-soluble derivatives through conjugation with hydrophilic moieties could expand the potential applications of this compound. nih.gov The goal of these synthetic efforts would be to produce analogues with enhanced target specificity and greater therapeutic efficacy.

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) to Elucidate Systemic Effects

To gain a comprehensive understanding of the biological effects of this compound, the application of advanced "omics" technologies is essential. Metabolomics and proteomics can provide a systems-level view of the metabolic and cellular changes induced by this compound. "Phytosterolomics," the complete identification and quantification of all sterols in a biological sample, offers a powerful tool to study the metabolic fate and network of this compound. biocyclopedia.com

Future metabolomic studies could track the absorption, distribution, metabolism, and excretion of this compound, providing insights into its bioavailability and potential accumulation in tissues. nih.gov Proteomics, on the other hand, can identify the protein targets of this compound and elucidate the signaling pathways it modulates. This could reveal the molecular mechanisms underlying its observed biological activities and help to identify potential off-target effects.

Exploration of Sustainable Production Routes and Biorefinery Concepts

The current extraction of this compound from plant sources can be inefficient and environmentally taxing. acib.at A critical area for future research is the development of sustainable and economically viable production methods. Microbial production, utilizing genetically engineered yeast strains such as Komagataella phaffii (Pichia pastoris), presents a promising alternative to traditional plant extraction. acib.at This approach offers consistent yields and quality while reducing the environmental footprint. acib.at

Furthermore, integrating the production of this compound into a biorefinery concept could enhance sustainability. researchgate.net This would involve utilizing biomass feedstocks to produce a range of valuable products, including this compound, thereby minimizing waste and maximizing resource efficiency. Research into the biosynthetic pathways of plant sterols will be crucial for the successful implementation of these biotechnological production strategies. creative-proteomics.comnih.gov

Interdisciplinary Research Integrating Chemical Ecology, Biochemistry, and Medicinal Chemistry

A holistic understanding of this compound requires an interdisciplinary research approach that bridges chemical ecology, biochemistry, and medicinal chemistry. In its natural context, this compound likely plays a role in plant defense or development, and understanding its ecological function can provide clues to its biological activities in other organisms. wikipedia.org

Biochemical studies are needed to fully characterize the biosynthetic pathway of this compound and to identify the enzymes involved. frontiersin.org This knowledge is not only fundamental to understanding its role in the plant but is also essential for developing biotechnological production methods. Medicinal chemistry efforts can then leverage this information to design and synthesize novel analogues with improved therapeutic properties, as discussed in section 9.2. The integration of these disciplines will be key to unlocking the full potential of this compound as a valuable bioactive compound.

Q & A

Q. What in silico strategies prioritize Stigmasta-5,8-dien-3β-ol for antiviral screening?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to viral protease active sites (e.g., SARS-CoV-2 Mpro). Prioritize compounds with RMSD <0.3 nm in MD simulations .

- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features shared with known protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.